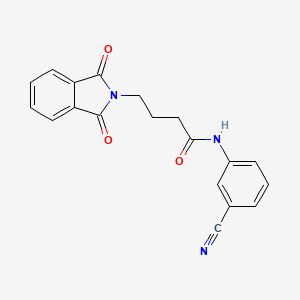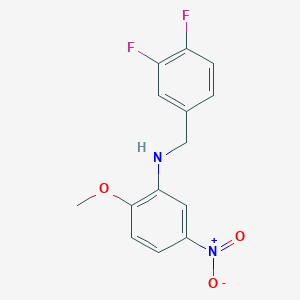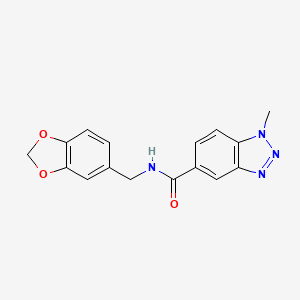![molecular formula C14H12O5S B5743842 4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B5743842.png)
4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid is an organic compound with a complex structure that includes a furan ring, a carboxyphenyl group, and a sulfanylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-carboxyphenylthiomethyl chloride with 5-methylfuran-2-carboxylic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The furan ring and the sulfanylmethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The carboxyphenyl group can form hydrogen bonds with proteins, while the sulfanylmethyl group can interact with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-carboxyphenyl)sulfanylmethyl]-2,5-dimethylfuran-3-carboxylic acid: This compound has a similar structure but with an additional methyl group on the furan ring.
(4-nitrophenyl)sulfonyltryptophan: This compound contains a sulfonyl group instead of a sulfanylmethyl group and a tryptophan moiety.
Uniqueness
4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-8-9(6-11(19-8)14(17)18)7-20-12-5-3-2-4-10(12)13(15)16/h2-6H,7H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYXYBYCBYRWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5743762.png)
![ethyl 4-[(3-cyano-4,6-dimethyl-2-pyridinyl)amino]benzoate](/img/structure/B5743764.png)
![1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B5743765.png)
![2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B5743770.png)
![3-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5743776.png)
![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5743784.png)

![N-(3,5-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5743810.png)

![(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE](/img/structure/B5743830.png)


![N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5743847.png)
![N-{[2-hydroxy-5-(propan-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B5743858.png)
